N,N'-Diacetylbenzidine
N,N'-Diacetylbenzidine
N,N'-Diacetylbenzidine is a member of biphenyls.
Brand Name:
Vulcanchem
CAS No.:
613-35-4
VCID:
VC0017155
InChI:
InChI=1S/C16H16N2O2/c1-11(19)17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)
SMILES:
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C
Molecular Formula:
C16H16N2O2
(C6H4NHCOCH3)2
C16H16N2O2
(C6H4NHCOCH3)2
C16H16N2O2
Molecular Weight:
268.31 g/mol
N,N'-Diacetylbenzidine
CAS No.: 613-35-4
Reference Standards
VCID: VC0017155
Molecular Formula: C16H16N2O2
(C6H4NHCOCH3)2
C16H16N2O2
Molecular Weight: 268.31 g/mol
CAS No. | 613-35-4 |
---|---|
Product Name | N,N'-Diacetylbenzidine |
Molecular Formula | C16H16N2O2 (C6H4NHCOCH3)2 C16H16N2O2 |
Molecular Weight | 268.31 g/mol |
IUPAC Name | N-[4-(4-acetamidophenyl)phenyl]acetamide |
Standard InChI | InChI=1S/C16H16N2O2/c1-11(19)17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Standard InChIKey | CZVHCFKUXGRABC-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C |
Colorform | NEEDLES FROM ACETIC ACID WHITE NEEDLES |
Melting Point | 328.30 °C 327-330 °C |
Physical Description | WHITE CRYSTALS. |
Description | N,N'-Diacetylbenzidine is a member of biphenyls. |
Shelf Life | CHANGE ON EXPOSURE TO LIGHT, DUE TO PHOTOOXIDATION |
Solubility | SOL IN ETHANOL, ETHYL ACETATE Solubility in water: none |
Synonyms | N,N’-[1,1’-Biphenyl]-4,4’-diylbis-acetamide; 4,4’-Diacetamidobiphenyl; 4,4’-Diacetylamino-1,1’-biphenyl; 4,4’-Diacetylaminobiphenyl; 4,4’-Diacetylbenzidine; Diacetylbenzidine; N,N’-Diacetyl-4,4’-benzidine; NSC 12409; NSC 4717; |
PubChem Compound | 11942 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume